molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No. B058004
Key on ui cas rn: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Patent
US03991094

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
[Compound]
Name
970
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([Cl:7])=[O:6])([CH3:3])[CH3:2]>ClC1C=CC=CC=1>[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[C:5]([Cl:7])(=[O:6])[NH2:4]

Inputs

Step One
Name
970
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
rises from 77° to 88° C
DISTILLATION
Type
DISTILLATION
Details
The subsequent distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)N=C=O
Name
Type
product
Smiles
C(N)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03991094

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
[Compound]
Name
970
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([Cl:7])=[O:6])([CH3:3])[CH3:2]>ClC1C=CC=CC=1>[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[C:5]([Cl:7])(=[O:6])[NH2:4]

Inputs

Step One
Name
970
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
rises from 77° to 88° C
DISTILLATION
Type
DISTILLATION
Details
The subsequent distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)N=C=O
Name
Type
product
Smiles
C(N)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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